molecular formula C18H22N4O4 B11610735 8-(2-methoxyethoxy)-1,3-dimethyl-7-(1-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione CAS No. 476480-67-8

8-(2-methoxyethoxy)-1,3-dimethyl-7-(1-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11610735
CAS No.: 476480-67-8
M. Wt: 358.4 g/mol
InChI Key: MNXYTIFWXXSSHS-UHFFFAOYSA-N
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Description

8-(2-methoxyethoxy)-1,3-dimethyl-7-(1-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a purine base structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-methoxyethoxy)-1,3-dimethyl-7-(1-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the purine core: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the methoxyethoxy group: This step often involves etherification reactions using methoxyethanol and suitable catalysts.

    Addition of the phenylethyl group: This can be accomplished through Friedel-Crafts alkylation or related methods.

    Methylation: The final step involves methylation of the purine core to introduce the dimethyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

8-(2-methoxyethoxy)-1,3-dimethyl-7-(1-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyethoxy and phenylethyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like halides and amines can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

8-(2-methoxyethoxy)-1,3-dimethyl-7-(1-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-(2-methoxyethoxy)-1,3-dimethyl-7-(1-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: Another purine derivative with stimulant properties.

    Theophylline: A bronchodilator used in the treatment of respiratory diseases.

    Theobromine: Found in cocoa and chocolate, with mild stimulant effects.

Uniqueness

8-(2-methoxyethoxy)-1,3-dimethyl-7-(1-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

476480-67-8

Molecular Formula

C18H22N4O4

Molecular Weight

358.4 g/mol

IUPAC Name

8-(2-methoxyethoxy)-1,3-dimethyl-7-(1-phenylethyl)purine-2,6-dione

InChI

InChI=1S/C18H22N4O4/c1-12(13-8-6-5-7-9-13)22-14-15(19-17(22)26-11-10-25-4)20(2)18(24)21(3)16(14)23/h5-9,12H,10-11H2,1-4H3

InChI Key

MNXYTIFWXXSSHS-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)N2C3=C(N=C2OCCOC)N(C(=O)N(C3=O)C)C

Origin of Product

United States

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